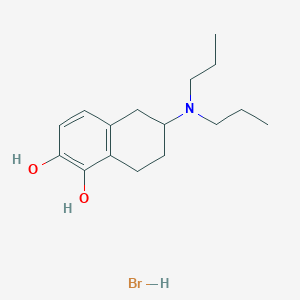![molecular formula C18H23N3O3 B2752756 3-(3-(3-methylpiperidin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 1192279-84-7](/img/structure/B2752756.png)
3-(3-(3-methylpiperidin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a derivative of 1,4-benzodiazepine-2,5-dione . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties . They are used in the treatment of various conditions, including anxiety, insomnia, seizures, and muscle spasms .
Molecular Structure Analysis
Benzodiazepines consist of a benzene ring fused with a diazepine ring . The diazepine ring is a seven-membered ring heterocyclic compound with two nitrogen atoms . The specific structure of your compound would likely depend on the exact arrangement and substitution of the functional groups.科学的研究の応用
Enantioselective Synthesis and Drug Scaffolding
Researchers have developed methods for the enantioselective synthesis of N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, which undergo ring contraction to quinolone-2,4-diones with high enantioselectivity. This process provides efficient entry into potentially useful drug scaffolds, highlighting the compound's relevance in medicinal chemistry and drug design (Antolak et al., 2014).
Novel Heterocycles for Drug Design
The design and synthesis of novel non-planar heterocycles based on 3-aminobenzo[e][1,3]diazepine-1,5-dione and related structures have been explored. These compounds are significant for drug design, showing a less investigated class of compounds with potential as precursors for drug-like molecules (Bardovskyi et al., 2020).
Chemical Synthesis and Ring Systems
The synthesis of new ring systems starting from specific diazepine structures has been demonstrated, allowing for the creation of diverse compounds with varying ring sizes and functionalizations. These syntheses utilize reactions with amino acid esters and bases to yield compounds with significant CH-acidity, which can be further modified through various chemical reactions (Schmidt et al., 2008).
Biosynthesis of Benzodiazepine Alkaloids
Research into the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium, has provided insights into the origin of the carbon skeletons and nitrogen atoms within the diazepine ring. This understanding aids in the exploration of natural pathways for synthesizing complex organic compounds (Nover & Luckner, 1969).
Synthesis of Benzodiazepine Derivatives
Efforts to synthesize 1,4-benzodiazepine-3,5-diones using a Petasis-based approach have been reported. This method involves the use of primary aromatic and aliphatic amines along with boronic acid derivatives, offering a new design for constructing these compounds at ambient temperatures in moderate to good yields (Noushini et al., 2015).
作用機序
Target of Action
The primary target of this compound is the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This compound acts as a GABA modulator , influencing the function of GABA-A receptors .
Mode of Action
It interacts with at least three allosteric sites on GABA-A receptors :
Biochemical Pathways
The compound’s interaction with the GABA receptor-ionophore complex influences the function of GABA-A receptors . This interaction can affect various biochemical pathways, particularly those involving GABA neurotransmission.
Result of Action
The compound’s action on the GABA receptor-ionophore complex can lead to changes in neuronal excitability and neurotransmission . These changes can have various molecular and cellular effects, depending on the specific context and environment.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-5-4-10-21(11-12)16(22)9-8-15-18(24)19-14-7-3-2-6-13(14)17(23)20-15/h2-3,6-7,12,15H,4-5,8-11H2,1H3,(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARXONUUMPNFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-methylpiperidin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate](/img/structure/B2752673.png)
![3-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2752676.png)
![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2752678.png)
![1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2752679.png)

![N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2752683.png)
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2752684.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2752685.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2752687.png)
amine](/img/structure/B2752690.png)
![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2752692.png)


![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2752696.png)